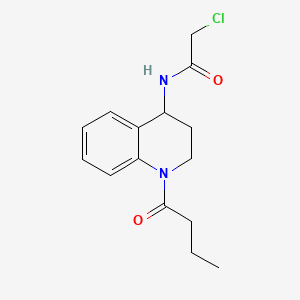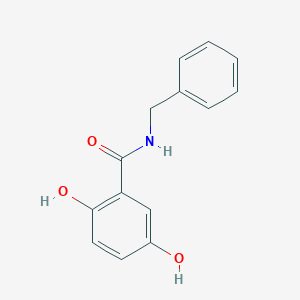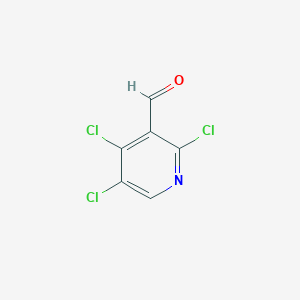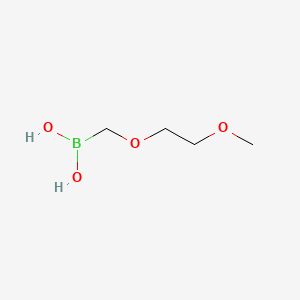
2-Isothiocyanato-4,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isothiocyanato-4,6-dimethylpyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with two methyl groups at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-4,6-dimethylpyridine typically involves the reaction of 2-amino-4,6-dimethylpyridine with thiophosgene or other isothiocyanate precursors. One common method includes the reaction of the amine with carbon disulfide and a base, followed by treatment with an electrophilic reagent such as tosyl chloride . Another method involves the use of phenyl chlorothionoformate in the presence of a base .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods that minimize the use of toxic reagents. For instance, the use of phenyl isothiocyanate and corresponding amines under mild conditions has been reported to yield high purity products with minimal by-products .
化学反応の分析
Types of Reactions: 2-Isothiocyanato-4,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming thiourea derivatives.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Various electrophilic reagents for addition reactions.
Catalysts: Bases such as triethylamine or sodium hydroxide are often used to facilitate reactions.
Major Products:
Thiourea Derivatives: Formed through addition reactions with nucleophiles.
Substituted Pyridines: Resulting from substitution reactions.
科学的研究の応用
2-Isothiocyanato-4,6-dimethylpyridine has been explored for its applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of thiourea derivatives and other functionalized pyridines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Isothiocyanato-4,6-dimethylpyridine involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids such as cysteine, lysine, and histidine, leading to the modification of proteins and enzymes. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways .
類似化合物との比較
Phenyl Isothiocyanate: Another isothiocyanate with a simpler structure, often used in similar chemical reactions.
Sulforaphane: A naturally occurring isothiocyanate with well-documented anticancer properties.
Phenethyl Isothiocyanate: Known for its chemopreventive effects.
Uniqueness: 2-Isothiocyanato-4,6-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct chemical and biological properties compared to other isothiocyanates.
特性
分子式 |
C8H8N2S |
|---|---|
分子量 |
164.23 g/mol |
IUPAC名 |
2-isothiocyanato-4,6-dimethylpyridine |
InChI |
InChI=1S/C8H8N2S/c1-6-3-7(2)10-8(4-6)9-5-11/h3-4H,1-2H3 |
InChIキー |
GDBQRVOPHWTPFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)N=C=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


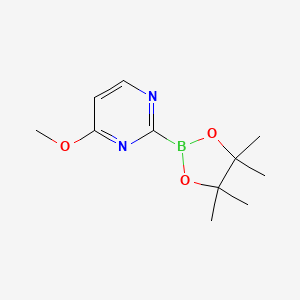
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride](/img/structure/B15299071.png)

![6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)

![1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)

